1-Oxaspiro[4.5]decan-4-one
CAS No.: 22929-53-9
Cat. No.: VC7960523
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxaspiro[4.5]decan-4-one - 22929-53-9](/images/structure/VC7960523.png)
Specification
CAS No. | 22929-53-9 |
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Molecular Formula | C9H14O2 |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 1-oxaspiro[4.5]decan-4-one |
Standard InChI | InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2 |
Standard InChI Key | LNQQXBSYISQVNK-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)C(=O)CCO2 |
Canonical SMILES | C1CCC2(CC1)C(=O)CCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spirocyclic framework where a five-membered oxolane ring (1-oxa) shares a single atom (spiro carbon) with a six-membered cyclohexane ring. The ketone group at the 4-position introduces reactivity for downstream functionalization:
Key structural attributes:
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Molecular formula: C₉H₁₄O₂
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Stereochemistry: Non-planar sp³-hybridized spiro carbon induces axial chirality in derivatives .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Appearance | Liquid | |
Storage Temperature | 4°C | |
SMILES | C1CCC2(CC1)C(=O)CCO2 | |
InChI Key | LNQQXBSYISQVNK-UHFFFAOYSA-N |
Synthetic Methodologies
Prins/Pinacol Cascade Reaction
A landmark synthesis involves a Lewis acid-catalyzed tandem Prins/pinacol rearrangement using aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol :
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Catalyst: BF₃·OEt₂ or SnCl₄
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Scope: Compatible with aromatic, aliphatic, and α,β-unsaturated aldehydes (e.g., benzaldehyde yields 72%) .
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Mechanism:
Norbornyl α-Diketone Fragmentation
An alternative route employs norbornyl α-diketones subjected to Grob-type fragmentation :
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Propargylation: Zinc-mediated addition of propargyl groups to diketones.
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Cycloisomerization: Ag⁺-catalyzed cyclization to spiro dihydrofurans.
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Acid treatment: p-TSA-induced fragmentation yields 1-oxaspiro[4.5]decan-6-one derivatives .
Table 2: Comparative Synthetic Routes
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
Prins/pinacol cascade | 65–85 | Broad substrate tolerance | Requires anhydrous conditions |
Norbornyl fragmentation | 90–99 | High diastereoselectivity | Multi-step protocol |
Functional Applications
Pharmaceutical Intermediates
The compound serves as a precursor for bioactive molecules:
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Spirodiclofen analogs: 3-(2,4-Dichlorophenyl)-3,4-dihydroxy-1-oxaspiro[4.5]decan-2-one is a registered acaricide reference standard .
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CNS agents: 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl] derivatives exhibit logP = 2.64, suggesting blood-brain barrier permeability .
Materials Science
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Polymer additives: Spirocyclic lactones enhance thermal stability in polyesters.
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Ligand design: The rigid spiro backbone coordinates transition metals in catalysis .
Spectroscopic and Analytical Data
NMR Characterization
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¹H NMR (CDCl₃): δ 1.45–1.78 (m, cyclohexane CH₂), δ 3.65 (t, OCH₂), δ 4.12 (s, spiro CH) .
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¹³C NMR: δ 209.5 (C=O), δ 78.9 (spiro C), δ 25–35 (cyclohexane CH₂) .
Mass Spectrometry
Industrial-Scale Production
Packaging Specifications
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